molecular formula C22H30N2O3 B2363458 4-butoxy-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide CAS No. 953915-34-9

4-butoxy-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide

Cat. No.: B2363458
CAS No.: 953915-34-9
M. Wt: 370.493
InChI Key: OPGDNEJPQFFJDV-UHFFFAOYSA-N
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Description

4-butoxy-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide is a complex organic compound that features a benzamide core substituted with a butoxy group and a piperidine ring attached to a furan moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Attachment of the Furan Moiety: The furan ring is introduced via a nucleophilic substitution reaction.

    Formation of the Benzamide Core: The benzamide core is synthesized by reacting a benzoyl chloride derivative with an amine.

    Final Coupling: The final step involves coupling the piperidine-furan intermediate with the benzamide core under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

4-butoxy-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The benzamide core can be reduced to form amines.

    Substitution: The butoxy group can be substituted with other alkoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use alkoxides or halides as reagents.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Amines and reduced benzamide derivatives.

    Substitution: Various alkoxy-substituted benzamides.

Scientific Research Applications

4-butoxy-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-butoxy-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets. The piperidine ring may interact with neurotransmitter receptors, while the benzamide core can bind to various enzymes. The furan moiety may contribute to the compound’s overall bioactivity by facilitating interactions with biological membranes.

Comparison with Similar Compounds

Similar Compounds

    4-butoxy-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide: Unique due to its specific substitution pattern and combination of functional groups.

    N-(4-butoxybenzyl)-4-(furan-2-ylmethyl)piperidine: Similar structure but lacks the benzamide core.

    4-butoxy-N-(piperidin-4-ylmethyl)benzamide: Similar but without the furan moiety.

Uniqueness

This compound is unique due to its combination of a benzamide core, a butoxy group, a piperidine ring, and a furan moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

4-butoxy-N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O3/c1-2-3-14-26-20-8-6-19(7-9-20)22(25)23-16-18-10-12-24(13-11-18)17-21-5-4-15-27-21/h4-9,15,18H,2-3,10-14,16-17H2,1H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPGDNEJPQFFJDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NCC2CCN(CC2)CC3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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